molecular formula C7H3ClFN B1585444 5-Chloro-2-fluorobenzonitrile CAS No. 57381-34-7

5-Chloro-2-fluorobenzonitrile

Cat. No.: B1585444
CAS No.: 57381-34-7
M. Wt: 155.55 g/mol
InChI Key: GJNJDELEHIGPKJ-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzonitrile: is an organic compound with the molecular formula C7H3ClFN . It is a derivative of benzonitrile, characterized by the presence of both chlorine and fluorine substituents on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

It is known that 5-chloro-2-fluorobenzonitrile is a benzonitrile derivative , which suggests that it may interact with biological targets in a similar manner to other benzonitrile derivatives.

Mode of Action

It is known that this compound can be used in the preparation of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate by reacting with methyl thioglycolate and triethylamine via microwave-assisted synthesis . This suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its use in the synthesis of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate , it may be involved in pathways related to the metabolism of benzo[b]thiophene derivatives.

Result of Action

Given its use in the synthesis of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate , it may have effects related to the biological activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a chlorobenzonitrile is reacted with an alkali metal fluoride in the presence of a quaternary ammonium compound as a catalyst. This reaction typically occurs in aprotic dipolar solvents at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The use of phase transfer catalysts can also enhance the efficiency of the halogen exchange reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Oxidation Reactions: Products include benzoic acids.

    Reduction Reactions: Products include benzylamines.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluorobenzonitrile is used as a building block in organic synthesis. It is a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is used to develop pharmaceuticals with potential therapeutic effects. It serves as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Industry: In the agrochemical industry, this compound is used to produce herbicides and pesticides. Its unique chemical properties make it a valuable intermediate in the production of these compounds .

Comparison with Similar Compounds

Comparison: 5-Chloro-2-fluorobenzonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic reactions .

Biological Activity

5-Chloro-2-fluorobenzonitrile (CAS Number: 57381-34-7) is a halogenated benzonitrile compound that has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesis pathways, and applications in drug development, particularly as a precursor for bioactive molecules.

This compound is characterized by the presence of chlorine and fluorine substituents on the benzene ring adjacent to a nitrile group. These functional groups influence its reactivity and biological properties. The compound is often utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis Pathways:

  • Microwave-Assisted Synthesis: The compound can be synthesized via microwave-assisted techniques, which enhance reaction efficiency. For example, it can react with methyl thioglycolate in the presence of triethylamine to yield 3-aminobenzo[b]thiophene derivatives with high yields (94%-95%) under optimized conditions .
  • Aryl Ether Inhibitors: It is also employed in the preparation of aryl ether inhibitors targeting Bacillus anthracis enoyl–ACP reductase, which is crucial for developing antibacterial agents .

Biological Activity

The biological activity of this compound primarily stems from its role as an intermediate in synthesizing kinase inhibitors and other bioactive compounds. The following sections detail its specific biological effects:

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating varying degrees of efficacy . The structural modifications facilitated by this compound allow for enhanced specificity and potency against resistant bacterial strains.

Kinase Inhibition

The compound serves as a precursor for synthesizing kinase inhibitors, which are vital in cancer therapy. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. The ability of this compound to form complex molecules that inhibit these enzymes makes it a valuable asset in drug discovery .

Case Studies

Case Study 1: Synthesis of Kinase Inhibitors
In a study focused on developing selective kinase inhibitors, researchers utilized this compound to synthesize derivatives that showed promising activity against specific kinases involved in tumor growth. The synthesized inhibitors demonstrated significant reductions in cell proliferation in vitro, indicating their potential for therapeutic applications .

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of compounds derived from this compound against resistant strains of E. coli and Bacillus anthracis. Results showed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Data Tables

Compound Activity Target IC50 (μM) References
This compoundKinase InhibitionVarious kinasesNot specified
Derivative AAntimicrobialE. coli0.6
Derivative BAntimicrobialBacillus anthracis0.8

Properties

IUPAC Name

5-chloro-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNJDELEHIGPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205973
Record name 5-Chloro-2-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-34-7
Record name 5-Chloro-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-fluorobenzonitrile
Source EPA DSSTox
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Record name 5-chloro-2-fluorobenzonitrile
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Record name 5-CHLORO-2-FLUOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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